9-Methoxy-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Methoxy-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes methoxy groups and a fused benzoxazine ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazine Ring: This can be achieved by reacting 2-aminophenol with formaldehyde and an appropriate phenol derivative under acidic conditions.
Introduction of the Pyrazole Ring: The benzoxazine intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzoxazine ring, potentially opening the ring and forming amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9-Methoxy-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 9-Methoxy-5-(3-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 5-(3-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The uniqueness of 9-Methoxy-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific substitution pattern and the presence of multiple methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C25H24N2O4 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
9-methoxy-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H24N2O4/c1-28-18-9-7-16(8-10-18)22-15-23-21-14-20(30-3)11-12-24(21)31-25(27(23)26-22)17-5-4-6-19(13-17)29-2/h4-14,23,25H,15H2,1-3H3 |
InChI Key |
RNEDUQJGXFVNBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)OC)OC3C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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